molecular formula C25H26N4O4 B5199904 4-(4-benzylpiperazin-1-yl)-N-(4-methoxyphenyl)-3-nitrobenzamide

4-(4-benzylpiperazin-1-yl)-N-(4-methoxyphenyl)-3-nitrobenzamide

Cat. No.: B5199904
M. Wt: 446.5 g/mol
InChI Key: CVNNWHSKOUUNBC-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperazin-1-yl)-N-(4-methoxyphenyl)-3-nitrobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylpiperazine moiety, a methoxyphenyl group, and a nitrobenzamide core, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-benzylpiperazin-1-yl)-N-(4-methoxyphenyl)-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzylpiperazine: Benzyl chloride reacts with piperazine in the presence of a base such as sodium hydroxide to form benzylpiperazine.

    Nitration: The benzylpiperazine is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Coupling with Methoxyphenylamine: The nitrated benzylpiperazine is coupled with 4-methoxyphenylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylpiperazin-1-yl)-N-(4-methoxyphenyl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as thiols, amines, or alcohols.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: 4-(4-benzylpiperazin-1-yl)-N-(4-methoxyphenyl)-3-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-(4-benzylpiperazin-1-yl)-3-nitrobenzoic acid and 4-methoxyaniline.

Scientific Research Applications

4-(4-Benzylpiperazin-1-yl)-N-(4-methoxyphenyl)-3-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-benzylpiperazin-1-yl)-N-(4-methoxyphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylpiperazine moiety may facilitate binding to receptor sites, while the nitro and methoxy groups contribute to the compound’s overall reactivity and stability. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Benzylpiperazin-1-yl)-N-(4-methoxyphenyl)-3-aminobenzamide: A reduced form of the compound with an amine group instead of a nitro group.

    4-(4-Benzylpiperazin-1-yl)-N-(4-methoxyphenyl)-3-chlorobenzamide: A derivative with a chloro group instead of a nitro group.

    4-(4-Benzylpiperazin-1-yl)-N-(4-methoxyphenyl)-3-methylbenzamide: A derivative with a methyl group instead of a nitro group.

Uniqueness

The presence of the nitro group in 4-(4-benzylpiperazin-1-yl)-N-(4-methoxyphenyl)-3-nitrobenzamide imparts unique chemical properties, such as increased reactivity towards reduction and substitution reactions. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-N-(4-methoxyphenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-33-22-10-8-21(9-11-22)26-25(30)20-7-12-23(24(17-20)29(31)32)28-15-13-27(14-16-28)18-19-5-3-2-4-6-19/h2-12,17H,13-16,18H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNNWHSKOUUNBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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